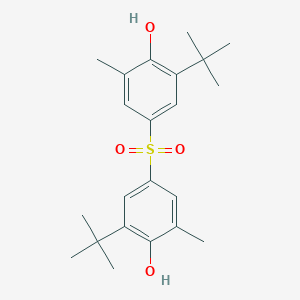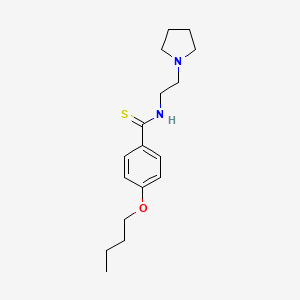
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core with a p-butoxy group and a pyrrolidinylethylthio substituent, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- typically involves multiple steps, starting with the preparation of the benzamide core. The p-butoxy group is introduced through an etherification reaction, while the pyrrolidinylethylthio group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinylethylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzamides.
科学研究应用
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, used as a starting material for various chemical syntheses.
p-Butoxybenzamide: Similar structure but lacks the pyrrolidinylethylthio group, resulting in different chemical properties.
N-(2-Pyrrolidinylethyl)thio-benzamide: Similar but without the p-butoxy group, affecting its solubility and reactivity.
Uniqueness
Benzamide, p-butoxy-N-(2-pyrrolidinylethyl)thio- is unique due to the presence of both the p-butoxy and pyrrolidinylethylthio groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents, increase its reactivity in nucleophilic substitution reactions, and provide specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
72004-12-7 |
|---|---|
分子式 |
C17H26N2OS |
分子量 |
306.5 g/mol |
IUPAC 名称 |
4-butoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C17H26N2OS/c1-2-3-14-20-16-8-6-15(7-9-16)17(21)18-10-13-19-11-4-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,21) |
InChI 键 |
VBPIIXDTFHDGNV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
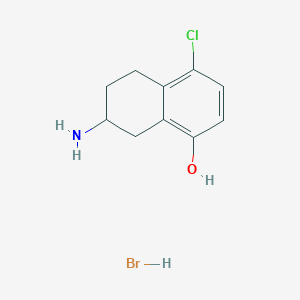

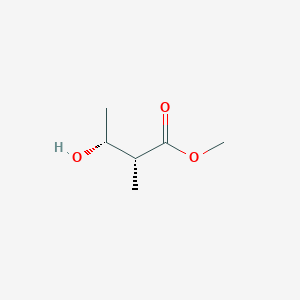

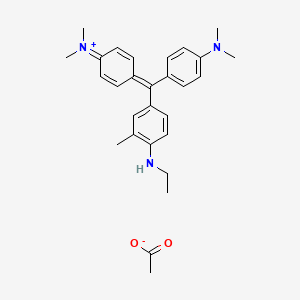

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
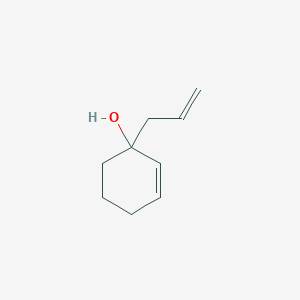
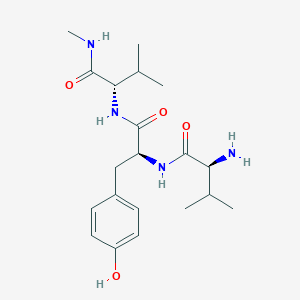
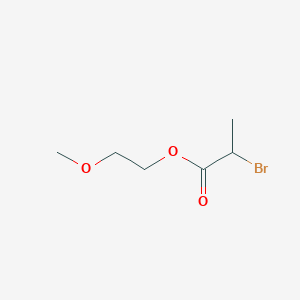
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
